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molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No. B146649
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292879

Procedure details

13.8 g (0.2M) of sodium nitrite was added portionwise slowly to 96 mL of conc. sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 minutes. A suspension of 68.25 g (0.175M) of finely powdered 4-nitro-2,6-diiodoaniline in 175 mL of glacial acetic acid was added cautiously portionwise to the above mixture at 0° C. After the addition, the mixture was stirred 30 mins. The resulting slurry was then added slowly to a vigorously stirred suspension of 4 g of cuprous oxide in 420 mL of absolute ethanol over a period of 25 mins. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 minutes. After cooling, this reaction mixture was poured onto a large amount of ice. The solid which separated was filtered, and washed with water. This solid was dissolved in a minimum amount of chloroform, dried over anhyd. magnesium sulfate, and the solvent was removed to give 62 g of 3,5-diiodnitrobenzene as a yellow solid. ##STR135##
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[N+:10]([C:13]1[CH:19]=[C:18]([I:20])[C:16](N)=[C:15]([I:21])[CH:14]=1)([O-:12])=[O:11]>C(O)(=O)C.C(O)C>[I:20][C:18]1[CH:19]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=[C:15]([I:21])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
96 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(N)C(=C1)I)I
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
cuprous oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting thick mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added cautiously portionwise to the above mixture at 0° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred 30 mins
Duration
30 min
ADDITION
Type
ADDITION
Details
Vigorous effervescence was observed during this addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
at room temperature and then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
this reaction mixture was poured onto a large amount of ice
CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in a minimum amount of chloroform
CUSTOM
Type
CUSTOM
Details
dried over anhyd
CUSTOM
Type
CUSTOM
Details
magnesium sulfate, and the solvent was removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C=C(C=C(C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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